1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a phenyldiazenyl group, a piperidinyl group, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyldiazenyl Intermediate: The synthesis begins with the preparation of the phenyldiazenyl intermediate through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a suitable aromatic compound to form the phenyldiazenyl group.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione moiety is synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Coupling with Piperidine: The final step involves the coupling of the phenyldiazenyl intermediate with the pyrrolidine-2,5-dione moiety in the presence of piperidine under appropriate reaction conditions to form the target compound
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenyldiazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and pyrrolidine-2,5-dione moieties, using reagents such as alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in key cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione moiety and exhibit similar chemical reactivity and biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological properties and are used in the development of various drugs.
Phenyldiazenyl Compounds:
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in the individual components.
Properties
CAS No. |
634176-51-5 |
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Molecular Formula |
C21H22N4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-phenyldiazenylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H22N4O2/c26-20-15-19(24-13-5-2-6-14-24)21(27)25(20)18-11-9-17(10-12-18)23-22-16-7-3-1-4-8-16/h1,3-4,7-12,19H,2,5-6,13-15H2 |
InChI Key |
JPUMCENUJLXZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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